molecular formula C24H27N3O3 B7468055 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Cat. No. B7468055
M. Wt: 405.5 g/mol
InChI Key: YAKDCFOUYVSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one can induce changes in the levels of various biochemical markers in the brain. It has been found to increase the levels of acetylcholine and decrease the levels of beta-amyloid, which are both implicated in the development of Alzheimer's disease. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies could be conducted to explore its potential use as an anti-inflammatory agent and its effects on other biochemical markers in the brain. Finally, studies could be conducted to optimize its solubility and bioavailability for in vivo administration.
In conclusion, 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a promising compound that has shown potential applications in various fields of scientific research. Its ability to selectively modulate the activity of specific neurotransmitters makes it a valuable tool for studying the central nervous system. Further research is needed to fully understand its mechanism of action and to optimize its solubility and bioavailability for in vivo administration.

Synthesis Methods

The synthesis of 1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves the reaction of 4-methoxyphenylacetic acid with 1-azepanamine to form an amide intermediate. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-20-13-11-18(12-14-20)21-10-6-3-7-17-27(21)23(28)16-15-22-25-24(26-30-22)19-8-4-2-5-9-19/h2,4-5,8-9,11-14,21H,3,6-7,10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKDCFOUYVSRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2C(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

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